molecular formula C10H8O2 B046188 (3Z)-3-ethylidene-1-benzofuran-2-one CAS No. 114524-41-3

(3Z)-3-ethylidene-1-benzofuran-2-one

Cat. No. B046188
M. Wt: 160.17 g/mol
InChI Key: UXEXPEPZLZMQQJ-UQCOIBPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-3-ethylidene-1-benzofuran-2-one, also known as EBIO, is a small molecule that has gained significant attention in scientific research due to its ability to activate certain ion channels in cells. This activation can lead to a range of biochemical and physiological effects, making EBIO a valuable tool for studying cellular processes and developing new therapies.

Mechanism Of Action

(3Z)-3-ethylidene-1-benzofuran-2-one acts as a positive allosteric modulator of BKCa channels, meaning it enhances the channel's activity without directly binding to the channel's pore. This modulation occurs through the binding of (3Z)-3-ethylidene-1-benzofuran-2-one to a specific site on the channel's regulatory β subunit, leading to changes in the channel's gating properties.

Biochemical And Physiological Effects

Activation of BKCa channels by (3Z)-3-ethylidene-1-benzofuran-2-one has been shown to have a range of effects on cellular processes. These effects include regulation of smooth muscle tone, protection against ischemia-reperfusion injury, and modulation of neurotransmitter release. Additionally, (3Z)-3-ethylidene-1-benzofuran-2-one has been shown to have anti-inflammatory effects and can enhance the activity of certain enzymes, such as nitric oxide synthase.

Advantages And Limitations For Lab Experiments

(3Z)-3-ethylidene-1-benzofuran-2-one's ability to activate BKCa channels makes it a valuable tool for studying cellular processes and developing new therapies. However, its effects can be complex and depend on the specific cell type and channel isoform being studied. Additionally, (3Z)-3-ethylidene-1-benzofuran-2-one's potency can vary depending on the experimental conditions, making it important to carefully control the concentration and timing of its application.

Future Directions

Future research on (3Z)-3-ethylidene-1-benzofuran-2-one could focus on developing more selective modulators of BKCa channels, as well as investigating the effects of (3Z)-3-ethylidene-1-benzofuran-2-one on other ion channels and cellular processes. Additionally, (3Z)-3-ethylidene-1-benzofuran-2-one could be used in combination with other compounds to enhance its effects or target multiple pathways simultaneously. Finally, the potential therapeutic applications of (3Z)-3-ethylidene-1-benzofuran-2-one could be further explored, particularly in the areas of cardiovascular disease and neurological disorders.

Synthesis Methods

(3Z)-3-ethylidene-1-benzofuran-2-one can be synthesized using a variety of methods, including the reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate, followed by dehydration and cyclization. Other methods involve the use of different starting materials, such as 2-hydroxybenzoic acid or 2-hydroxyacetophenone.

Scientific Research Applications

(3Z)-3-ethylidene-1-benzofuran-2-one has been extensively studied for its ability to activate potassium channels, specifically the large-conductance calcium-activated potassium channel (BKCa). Activation of BKCa channels can lead to a range of physiological effects, including vasodilation, neuroprotection, and regulation of smooth muscle tone.

properties

CAS RN

114524-41-3

Product Name

(3Z)-3-ethylidene-1-benzofuran-2-one

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

(3Z)-3-ethylidene-1-benzofuran-2-one

InChI

InChI=1S/C10H8O2/c1-2-7-8-5-3-4-6-9(8)12-10(7)11/h2-6H,1H3/b7-2-

InChI Key

UXEXPEPZLZMQQJ-UQCOIBPSSA-N

Isomeric SMILES

C/C=C\1/C2=CC=CC=C2OC1=O

SMILES

CC=C1C2=CC=CC=C2OC1=O

Canonical SMILES

CC=C1C2=CC=CC=C2OC1=O

synonyms

2(3H)-Benzofuranone, 3-ethylidene-, (Z)- (9CI)

Origin of Product

United States

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